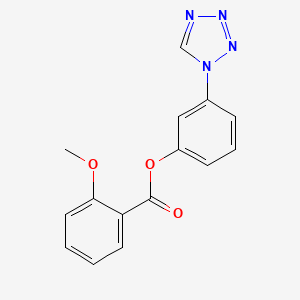
3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate: is an organic compound that features a tetrazole ring and a methoxybenzoate esterThe tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. For instance, the tetrazole ring can be formed by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted reactions to enhance reaction rates and yields. The use of eco-friendly solvents and conditions, such as water as a solvent and moderate temperatures, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the ester group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: In chemistry, 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, which means it can mimic the behavior of other functional groups in biological systems. This makes it useful in the design of pharmaceuticals, where it can enhance the stability and bioavailability of drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antibacterial, and antifungal agent. The tetrazole ring’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1H-tetrazole: A simpler tetrazole derivative used in various chemical reactions.
2-methoxybenzoic acid: The parent compound of the ester group in 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate.
Tetrazole derivatives: Compounds like 5-substituted tetrazoles, which share the tetrazole ring but have different substituents.
Uniqueness: this compound is unique due to the combination of the tetrazole ring and the methoxybenzoate ester. This combination imparts specific chemical and biological properties that are not found in simpler tetrazole derivatives or methoxybenzoic acid .
Properties
Molecular Formula |
C15H12N4O3 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C15H12N4O3/c1-21-14-8-3-2-7-13(14)15(20)22-12-6-4-5-11(9-12)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
BWMDZWQYPVHAJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318695.png)
![N-[(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11318696.png)
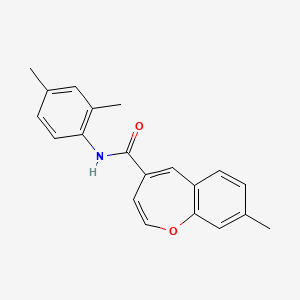
![5-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318703.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318715.png)
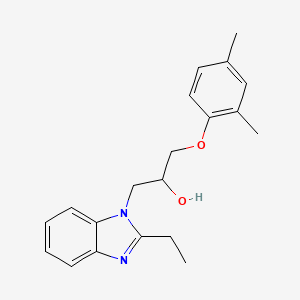
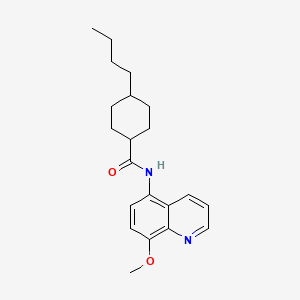
![8-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318732.png)
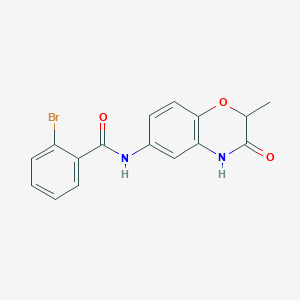
![2-(2-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11318740.png)
![2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B11318743.png)
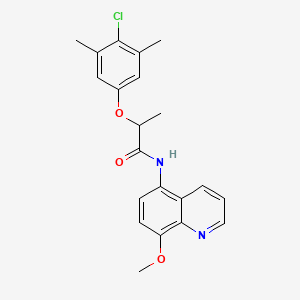
![N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11318762.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11318768.png)
